molecular formula C15H20BrN3O B1205163 N-(2-adamantyl)-4-bromo-1-methyl-3-pyrazolecarboxamide

N-(2-adamantyl)-4-bromo-1-methyl-3-pyrazolecarboxamide

Cat. No. B1205163
M. Wt: 338.24 g/mol
InChI Key: YEEUPRCHPAKFJO-UHFFFAOYSA-N
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Description

N-(2-adamantyl)-4-bromo-1-methyl-3-pyrazolecarboxamide is an aromatic amide and a heteroarene.

Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis of Pyrazole Derivatives : The synthesis of various pyrazole derivatives, including ones similar to N-(2-adamantyl)-4-bromo-1-methyl-3-pyrazolecarboxamide, has been extensively studied. For instance, the synthesis of 3(5)-(1-adamantyl)pyrazoles and their molecular structure analysis have been reported, highlighting the chemical properties and potential applications of these compounds in synthetic chemistry (Claramunt et al., 2000).

  • Analytical Properties of Pyrazole Derivatives : Research has been conducted on the analytical properties of cannabimimetic indazole and pyrazole derivatives, including those with adamantyl groups. These studies provide insights into the analytical and pharmacological properties of such compounds (Jia et al., 2017).

Applications in Material Science

  • Polyamide-Imides Synthesis : Studies have shown the synthesis of new polyamide-imides containing adamantyl groups, demonstrating the utility of adamantyl-substituted compounds in developing advanced materials with specific properties (Liaw & Liaw, 2001).

Antimicrobial and Anti-inflammatory Applications

  • Antimicrobial Agents : Research into the synthesis of 2-aminoadamantane derivatives, including those structurally related to N-(2-adamantyl)-4-bromo-1-methyl-3-pyrazolecarboxamide, has indicated potential antimicrobial applications. These compounds have shown marked bacteriostatic effects against various bacterial strains (Eisa et al., 1990).

  • Anti-inflammatory Activity : Adamantyl-substituted triazoles have been studied for their anti-inflammatory activity. This research suggests that such compounds, by virtue of their structural similarities, may possess significant therapeutic potential in inflammation-related conditions (Al-Abdullah et al., 2014).

Antiviral and Anticancer Applications

  • Antiviral Activity : Studies on adamantane-containing heterocycles, similar to N-(2-adamantyl)-4-bromo-1-methyl-3-pyrazolecarboxamide, have explored their potential antiviral properties. These compounds have been investigated for activity against various viruses, showing promise as antiviral agents (Makarova et al., 2004).

  • Anticancer Properties : Research into adamantyl-substituted molecules, including those structurally related to N-(2-adamantyl)-4-bromo-1-methyl-3-pyrazolecarboxamide, has shown that they can inhibit cancer cell growth and angiogenesis, potentially offering new avenues for cancer treatment (Dawson et al., 2007).

properties

Product Name

N-(2-adamantyl)-4-bromo-1-methyl-3-pyrazolecarboxamide

Molecular Formula

C15H20BrN3O

Molecular Weight

338.24 g/mol

IUPAC Name

N-(2-adamantyl)-4-bromo-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C15H20BrN3O/c1-19-7-12(16)14(18-19)15(20)17-13-10-3-8-2-9(5-10)6-11(13)4-8/h7-11,13H,2-6H2,1H3,(H,17,20)

InChI Key

YEEUPRCHPAKFJO-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)NC2C3CC4CC(C3)CC2C4)Br

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2C3CC4CC(C3)CC2C4)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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